1-Methyl-1H-indazole-4-acetic acid
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Overview
Description
1-Methyl-1H-indazole-4-acetic acid is a heterocyclic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-4-acetic acid can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or H2O2 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-Methyl-1H-indazole-4-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
1-Methyl-1H-indazole-4-acetic acid can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-4-propanoic acid: Similar in structure but with a propanoic acid moiety instead of acetic acid.
1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxy)acetic acid: Another derivative with distinct chemical and biological properties.
Uniqueness: this compound stands out due to its specific acetic acid moiety, which imparts unique chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1-methylindazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-2-3-7(5-10(13)14)8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
NZMYKNXGYBUTQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CC(=O)O |
Origin of Product |
United States |
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